molecular formula C19H20F3N3O2 B2855446 2,4-dimethyl-6-({1-[2-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine CAS No. 2034617-01-9

2,4-dimethyl-6-({1-[2-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine

Cat. No.: B2855446
CAS No.: 2034617-01-9
M. Wt: 379.383
InChI Key: OQXRHMMWEIPKEU-UHFFFAOYSA-N
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Description

2,4-dimethyl-6-({1-[2-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-6-({1-[2-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The process may include:

    Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Attachment of the Trifluoromethylbenzoyl Group: This step often involves the use of trifluoromethylbenzoyl chloride in the presence of a base to facilitate the acylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-6-({1-[2-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,4-dimethyl-6-({1-[2-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-6-({1-[2-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The piperidine ring may interact with receptor sites, while the benzoyl group can participate in hydrogen bonding or hydrophobic interactions. These combined effects contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dimethyl-6-({1-[2-(trifluoromethyl)phenyl]piperidin-3-yl}oxy)pyrimidine
  • 2,4-dimethyl-6-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyrimidine

Uniqueness

2,4-dimethyl-6-({1-[2-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2/c1-12-10-17(24-13(2)23-12)27-14-6-5-9-25(11-14)18(26)15-7-3-4-8-16(15)19(20,21)22/h3-4,7-8,10,14H,5-6,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXRHMMWEIPKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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